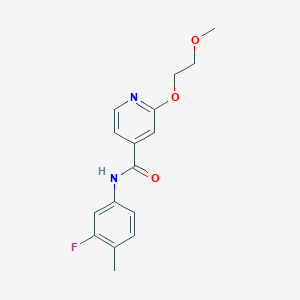
N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide is a compound that combines the structural features of isothiazole and chromene. Isothiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . Chromenes, on the other hand, are known for their antioxidant and anti-inflammatory properties . The combination of these two moieties in a single molecule can potentially lead to a compound with a wide range of biological activities.
Méthodes De Préparation
The synthesis of N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the isothiazole ring: This can be achieved by the lithiation of isothiazole with n-butyllithium at C-5, followed by quenching with an electrophile.
Formation of the chromene ring: This can be synthesized through the cyclization of a suitable precursor under acidic or basic conditions.
Coupling of the isothiazole and chromene rings: This can be done through a condensation reaction between the two rings in the presence of a coupling agent such as EDCI or DCC.
Analyse Des Réactions Chimiques
N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various types of chemical reactions:
Applications De Recherche Scientifique
N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide is not fully understood. it is believed that the compound exerts its effects by interacting with specific molecular targets and pathways. For example, the isothiazole moiety may interact with enzymes involved in microbial metabolism, while the chromene moiety may interact with antioxidant pathways .
Comparaison Avec Des Composés Similaires
N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds such as:
Propriétés
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c1-8-6-12(20-16-8)15-13(17)10-7-9-4-2-3-5-11(9)19-14(10)18/h2-7H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHVXJWKHUSPRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-N-methylprop-2-yn-1-amine](/img/structure/B2497113.png)



![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride](/img/new.no-structure.jpg)


![[1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine](/img/structure/B2497122.png)
![2-(BENZYLSULFANYL)-N-(2-METHOXYPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2497125.png)
